N-cyclopropyl-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
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Overview
Description
N~2~-CYCLOPROPYL-7-METHYL-5-(METHYLSULFONYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazepines This compound is characterized by its unique structure, which includes a cyclopropyl group, a methylsulfonyl group, and a tetrahydrobenzoxazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-CYCLOPROPYL-7-METHYL-5-(METHYLSULFONYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzoxazepine Core: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine core. This can be achieved through a condensation reaction between an ortho-aminophenol and a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Methylation and Sulfonylation: The methyl group can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate. The sulfonyl group can be added via a sulfonylation reaction using a sulfonyl chloride in the presence of a base.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N~2~-CYCLOPROPYL-7-METHYL-5-(METHYLSULFONYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), and electrophiles (alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N~2~-CYCLOPROPYL-7-METHYL-5-(METHYLSULFONYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.
Pharmacology: Research focuses on its interactions with various biological targets, including receptors and enzymes, to understand its pharmacokinetic and pharmacodynamic properties.
Chemical Biology: The compound is used as a tool to study biological pathways and mechanisms, providing insights into cellular processes and disease states.
Industrial Applications: It may be used in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N2-CYCLOPROPYL-7-METHYL-5-(METHYLSULFONYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various signaling pathways, leading to the compound’s observed effects. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and neuronal activity.
Comparison with Similar Compounds
Similar Compounds
- N~2~-Cyclopropyl-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxylic acid
- N~2~-Cyclopropyl-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxylate
Uniqueness
N~2~-CYCLOPROPYL-7-METHYL-5-(METHYLSULFONYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and its tetrahydrobenzoxazepine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H20N2O4S |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-cyclopropyl-7-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C15H20N2O4S/c1-10-3-6-13-12(9-10)17(22(2,19)20)8-7-14(21-13)15(18)16-11-4-5-11/h3,6,9,11,14H,4-5,7-8H2,1-2H3,(H,16,18) |
InChI Key |
RQMSSTAYKAFOCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NC3CC3 |
Origin of Product |
United States |
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